N-(4-methoxyphenyl)-3,5-dimethyl-1-piperidinecarboxamide
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Overview
Description
Scientific Research Applications
Medicinal Chemistry and Drug Development
The compound’s heterocyclic structure, containing a 1,2,3-triazole moiety, makes it interesting for medicinal chemistry. Heterocycles often display significant biological activities, and 1,2,3-triazoles have been found in several medications. Researchers can explore its potential as a scaffold for designing new drugs or as a pharmacophore for specific targets .
Anticancer Agents
Given the importance of heterocycles in cancer research, investigating the anticancer properties of this compound is worthwhile. Researchers can explore its effects on cancer cell lines, tumor growth inhibition, and potential mechanisms of action. The 1,2,3-triazole unit may contribute to its bioactivity .
Antimicrobial Activity
Heterocyclic compounds often exhibit antimicrobial properties. Researchers can evaluate the compound’s effectiveness against bacteria, fungi, and other pathogens. Understanding its mode of action and potential applications in treating infections could be valuable .
Materials Science and Catalysis
1,2,3-Triazoles are known for their stability and diverse applications. Researchers can explore the compound’s use as a ligand in coordination chemistry or as a catalyst in organic transformations. Its unique structure may lead to interesting catalytic properties .
Photophysical Properties
Investigating the photophysical behavior of this compound could be intriguing. Researchers can study its absorption and emission spectra, fluorescence properties, and potential applications in optoelectronic devices or sensors .
Click Chemistry and Bioconjugation
The compound’s 1,2,3-triazole moiety makes it suitable for click chemistry reactions. Researchers can explore its use in bioconjugation, drug delivery, or imaging applications. The straightforward synthesis of 1,2,3-triazoles via click chemistry adds to its appeal .
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with egfr and vegfr-2 . These receptors play crucial roles in cell signaling pathways, influencing cell growth, proliferation, and survival.
Mode of Action
It’s likely that the compound interacts with its targets, possibly through non-covalent interactions such as hydrogen bonding, van der waals forces, and π-π stacking . These interactions may lead to changes in the conformation and activity of the target proteins, thereby influencing the cellular processes they regulate.
Biochemical Pathways
Given its potential interaction with egfr and vegfr-2, it might influence pathways related to cell growth, proliferation, and survival .
Pharmacokinetics
Similar compounds have shown strong electronic characteristics and met the admet and drug-likeness requirements without a single instance of lipinski’s rule of five violations . These properties suggest that the compound might have good bioavailability.
Result of Action
Based on its potential interaction with egfr and vegfr-2, it might influence cell growth, proliferation, and survival .
properties
IUPAC Name |
N-(4-methoxyphenyl)-3,5-dimethylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-11-8-12(2)10-17(9-11)15(18)16-13-4-6-14(19-3)7-5-13/h4-7,11-12H,8-10H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFUWPCNRMXPBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)NC2=CC=C(C=C2)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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